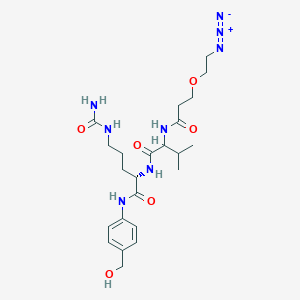
Azide-PEG1-Val-Cit-PABC-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azide-PEG1-Val-Cit-PABC-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains an azide group and a polyethylene glycol (PEG) unit, which enhances its solubility in aqueous solutions. The Val-Cit-PABC moiety is a peptide-based linker that is specifically cleaved by cathepsin B, an enzyme found in lysosomes. This specificity allows for the targeted release of the drug payload within the cell, making it a valuable tool in targeted drug delivery systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azide-PEG1-Val-Cit-PABC-OH is synthesized through a series of chemical reactions involving the coupling of various functional groups. The synthesis typically begins with the preparation of the PEG unit, followed by the introduction of the azide group. The Val-Cit-PABC moiety is then attached through peptide coupling reactions. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is typically produced in batch processes, with each batch undergoing rigorous testing to confirm its chemical structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Azide-PEG1-Val-Cit-PABC-OH undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne group
Common Reagents and Conditions
CuAAC: Common reagents include copper sulfate and sodium ascorbate, with the reaction typically carried out in an aqueous solvent at room temperature
SPAAC: This reaction uses strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) and is performed under mild conditions without the need for a catalyst
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used in various applications, including bioconjugation and drug delivery .
Wissenschaftliche Forschungsanwendungen
Azide-PEG1-Val-Cit-PABC-OH has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the development of targeted drug delivery systems, particularly in the synthesis of ADCs
Medicine: Utilized in the design of targeted cancer therapies, where the compound helps deliver cytotoxic drugs specifically to cancer cells
Industry: Applied in the production of advanced materials and nanotechnology, where its unique properties are leveraged for various applications
Wirkmechanismus
Azide-PEG1-Val-Cit-PABC-OH exerts its effects through the specific cleavage of the Val-Cit-PABC linker by cathepsin B. This enzyme is predominantly found in lysosomes, ensuring that the drug payload is released only within the target cells. The azide group allows for efficient conjugation with other molecules through click chemistry, facilitating the targeted delivery of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG1-Val-Cit-PABC-PNP: Another cleavable linker used in ADC synthesis, with similar properties and applications
Azido-PEG1-Val-Cit-PAB-OH: A related compound with a similar structure, used in the synthesis of ADCs
Uniqueness
Azide-PEG1-Val-Cit-PABC-OH stands out due to its high specificity for cathepsin B cleavage and its efficient conjugation capabilities through click chemistry. These properties make it a valuable tool in the development of targeted drug delivery systems and advanced materials .
Eigenschaften
Molekularformel |
C23H36N8O6 |
|---|---|
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20?/m0/s1 |
InChI-Schlüssel |
BDMOXMNQSIHXBI-LROBGIAVSA-N |
Isomerische SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


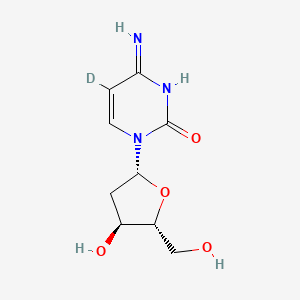
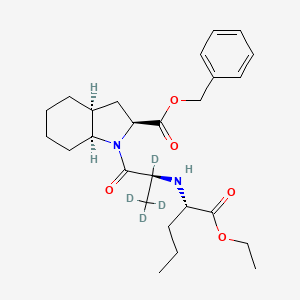
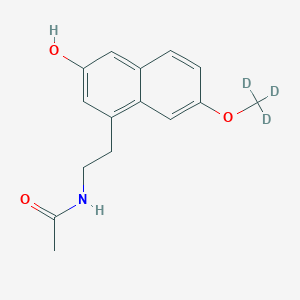
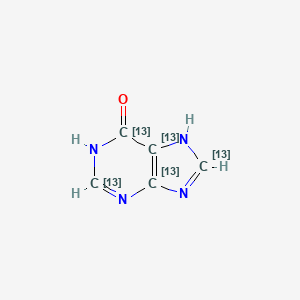
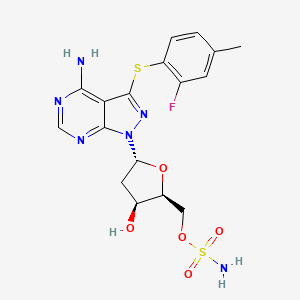
![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)
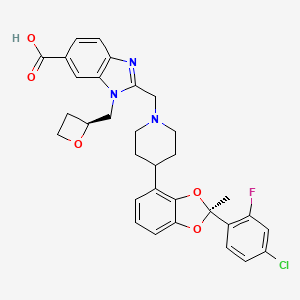
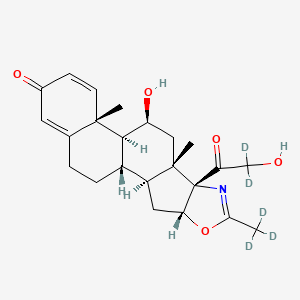

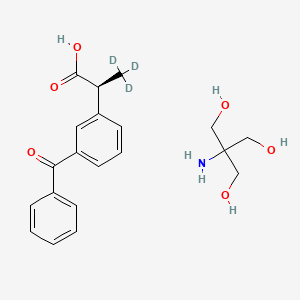

![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
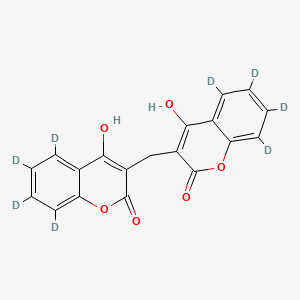
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)
